molecular formula C8H8N2O2 B1423736 Ethyl 4-cyano-1H-pyrrole-2-carboxylate CAS No. 944901-09-1

Ethyl 4-cyano-1H-pyrrole-2-carboxylate

Cat. No. B1423736
M. Wt: 164.16 g/mol
InChI Key: CCQIGAVVCHRTER-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for Ethyl 4-cyano-1H-pyrrole-2-carboxylate is 1S/C8H8N2O2/c1-2-12-8(11)7-3-6(4-9)5-10-7/h3,5,10H,2H2,1H3 . Further structural characteristics and analysis can be found in related literature .


Physical And Chemical Properties Analysis

Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a white to yellow solid . The storage temperature is 2-8°C . More detailed physical and chemical properties can be found in the provided references .

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-cyano-1H-pyrrole-2-carboxylate has been the subject of various studies focusing on its synthesis and characterization. For instance, Dawadi and Lugtenburg (2011) demonstrated efficient syntheses of related pyrrole derivatives, highlighting the potential of ethyl 4-cyano-1H-pyrrole-2-carboxylate in generating a wide range of pyrrole systems (Dawadi & Lugtenburg, 2011). Dmitriev et al. (2015) further elaborated on the synthesis aspect by showing the reaction of similar pyrrole carboxylates with various reagents, which is indicative of the versatility of compounds like ethyl 4-cyano-1H-pyrrole-2-carboxylate (Dmitriev et al., 2015).

Applications in Organic Chemistry

The compound has found applications in the field of organic chemistry, especially in the synthesis of other complex molecules. Khajuria et al. (2013) described a solvent-free synthesis of ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, emphasizing the relevance of such compounds in organic syntheses (Khajuria et al., 2013). Sal’nikova et al. (2018) and (2017) also contributed to this field by exploring the reactions of similar pyrrole derivatives, further expanding the utility of ethyl 4-cyano-1H-pyrrole-2-carboxylate in the synthesis of various heterocyclic compounds (Sal’nikova et al., 2018) (Sal’nikova et al., 2017).

Medicinal Chemistry and Pharmaceutical Research

In the realm of medicinal chemistry and pharmaceutical research, compounds like ethyl 4-cyano-1H-pyrrole-2-carboxylate are integral for the synthesis of various biologically active compounds. Niknam et al. (2018) illustrated the synthesis and cytotoxicity evaluation of related pyrrole-2-carboxylates, signifying the potential medical applications of these compounds (Niknam et al., 2018). This is further supported by the work of Mikhed’kina et al. (2009), who studied the reaction of a similar compound with hydrazines, which are often used in pharmaceutical syntheses (Mikhed’kina et al., 2009).

Structural Studies and Computational Analysis

Ethyl 4-cyano-1H-pyrrole-2-carboxylate also serves as a subject for structural studies and computational analysis. Singh et al. (2014) conducted a detailed synthesis, characterization, and computational study on a pyrrole chalcone derivative, highlighting the importance of such compounds in computational chemistry (Singh et al., 2014).

Safety And Hazards

The safety information for Ethyl 4-cyano-1H-pyrrole-2-carboxylate includes an exclamation mark pictogram and a warning signal word . The hazard statements include H302 . Precautionary statements include P280;P305+P351+P338 . More detailed safety and hazard information can be found in the provided references .

Future Directions

Ethyl 4-cyano-1H-pyrrole-2-carboxylate holds immense potential in scientific research. Its versatile nature allows for numerous applications in various fields, including pharmaceutical and material science. More detailed future directions can be found in the provided references .

properties

IUPAC Name

ethyl 4-cyano-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-3-6(4-9)5-10-7/h3,5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQIGAVVCHRTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695137
Record name Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyano-1H-pyrrole-2-carboxylate

CAS RN

944901-09-1
Record name Ethyl 4-cyano-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-1H-pyrrole-2-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BP Dwivedee, S Soni, R Bhimpuria, JK Laha… - International journal of …, 2019 - Elsevier
Pseudomonas fluorescens lipase (PFL) was covalently immobilized on carbon nanofiber (CNF) using 1‑ethyl‑3‑[3‑dimethylaminopropyl] carbodiimide (EDC)/N‑hydroxysuccinimide (…
Number of citations: 21 www.sciencedirect.com

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